2-Bromo-6-methylimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a bromine atom at the 2-position and a methyl group at the 6-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
2-Bromo-6-methylimidazo[1,2-a]pyridine, also known as 2-Bromo-6-methylH-imidazo[1,2-a]pyridine, is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can interact with various biological targets, leading to a wide range of biological effects .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to influence a variety of biological pathways due to their broad spectrum of biological activity .
Result of Action
It’s known that imidazo[1,2-a]pyridine derivatives can exhibit a wide range of biological effects .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridines, a class of compounds to which 2-Bromo-6-methylimidazo[1,2-a]pyridine belongs, are known to interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Some imidazo[1,2-a]pyridine derivatives have been shown to possess antimicrobial properties against Staphylococcus aureus .
Molecular Mechanism
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in a suitable solvent such as chloroform. The reaction proceeds with the substitution of a hydrogen atom at the 2-position by a bromine atom, forming this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar halogenation reactions, often optimized for large-scale synthesis. These methods may use bases like sodium bicarbonate or potassium carbonate in polar solvents such as methanol or ethanol under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-Bromo-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential antimicrobial and antitumor activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine atom, which may result in different biological activities.
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group at the 6-position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Exhibits significant activity against multidrug-resistant tuberculosis.
Uniqueness: 2-Bromo-6-methylimidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical and biological properties. These structural features enhance its potential as a versatile scaffold in drug discovery and other scientific applications .
Properties
IUPAC Name |
2-bromo-6-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-8-10-7(9)5-11(8)4-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGCZHAFKPBXCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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